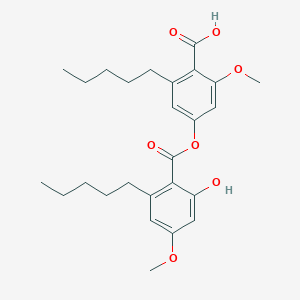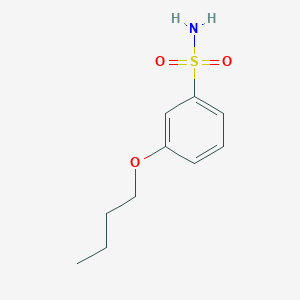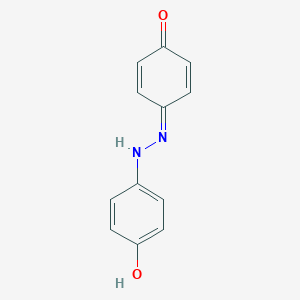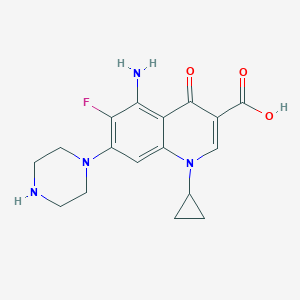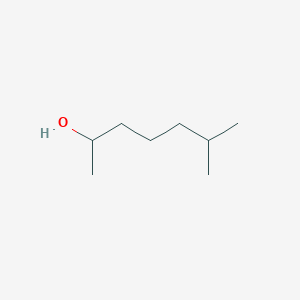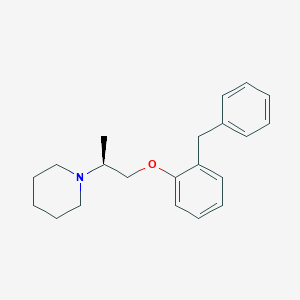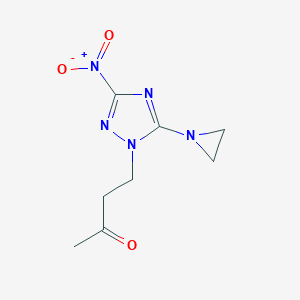
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole, commonly known as AZT, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment. AZT is a triazole derivative that has been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of AZT is not fully understood. However, it is believed that AZT exerts its anti-tumor activity by inducing DNA damage and inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis. AZT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZT is its anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of AZT is its potential toxicity. AZT has been shown to have toxic effects on normal cells, which can limit its use in cancer treatment.
Direcciones Futuras
There are a number of future directions for research on AZT. One area of research is the development of new AZT derivatives that are less toxic and more effective in treating cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AZT treatment. Additionally, research is needed to better understand the mechanism of action of AZT and to identify potential drug targets for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of AZT involves the reaction of 1,2,4-triazole with butyraldehyde and nitromethane, followed by the addition of aziridine. The resulting compound is then purified through a series of chromatographic techniques to obtain pure AZT.
Aplicaciones Científicas De Investigación
AZT has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. AZT has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propiedades
Número CAS |
118648-66-1 |
|---|---|
Nombre del producto |
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole |
Fórmula molecular |
C8H11N5O3 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
4-[5-(aziridin-1-yl)-3-nitro-1,2,4-triazol-1-yl]butan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-6(14)2-3-12-8(11-4-5-11)9-7(10-12)13(15)16/h2-5H2,1H3 |
Clave InChI |
IIBYIUDIVZPZKG-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
SMILES canónico |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
Otros números CAS |
118648-66-1 |
Sinónimos |
5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole RB 6162 RB-6162 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



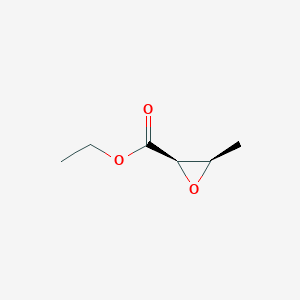
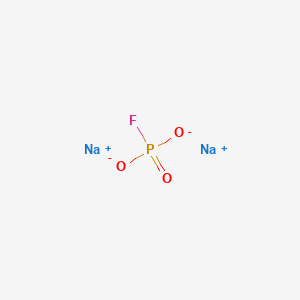
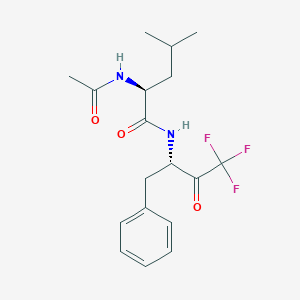
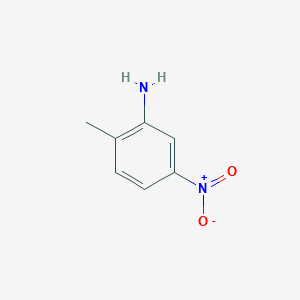
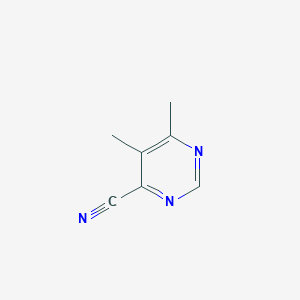
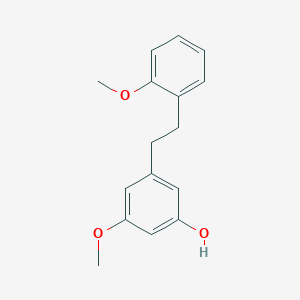
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
